![molecular formula C24H21N5O2S B2941355 3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-45-0](/img/structure/B2941355.png)
3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one” is a complex organic molecule. It contains a pyridinylpiperazine moiety, which is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be solved using various algorithms and refined by full-matrix least squares against F2 . The structure of the compound can also be analyzed using X-Ray Crystal Analysis .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, some compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined through various methods. For instance, the molar mass of a similar compound, pyridinylpiperazine, is 163.22 g/mol . Other properties like crystal system, space group, and density can also be determined .科学的研究の応用
Diabetes Management
Compounds with pyridinyl and piperazine structures have been shown to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Anti-tubercular Agents
Derivatives of pyrazine-carbonyl piperazine have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis therapy .
Cancer Therapy
Some pyrrolopyridin derivatives may interact with proteins like PI3K, which are key regulators in cancer progression and therapy resistance, suggesting a role in breast cancer treatment .
Synthesis of Novel Compounds
The incorporation of pyridinyl groups into new compounds through reactions like Steglich esterification can lead to the synthesis of molecules with unique properties for further research applications .
Anti-fibrotic Activities
Compounds containing pyridinyl and pyrimidinyl groups have shown better anti-fibrotic activities than some existing drugs, indicating potential for treating fibrotic diseases .
Synthesis of Aromatic Ketones
Pyridinyl-methanes can be oxidized to pyridinyl-methanones through copper-catalyzed synthesis, which is useful in the synthesis of aromatic ketones for various chemical applications .
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. It’s important to note that most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .
将来の方向性
The future directions in the research of such compounds could involve the design and synthesis of novel substituted derivatives, and evaluation of their activity against various diseases. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also affect the biochemical pathways involved in the growth and replication of this organism.
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in sufficient concentrations.
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also have a similar effect.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
特性
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-25-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)26-24(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVRVBIIQVSWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

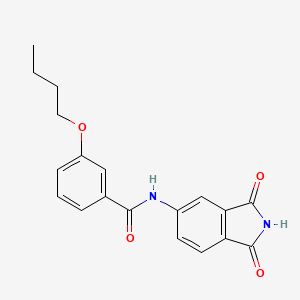
![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)
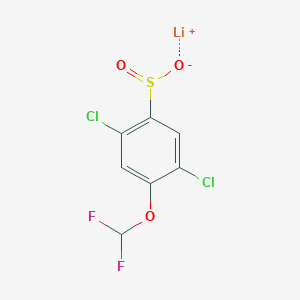
![Methyl 3-[{2-[(2-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2941280.png)
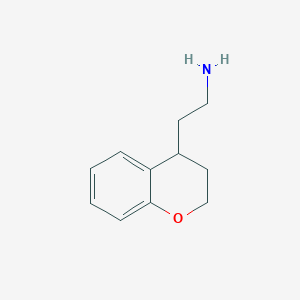
![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)
![3-[4-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2941286.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)
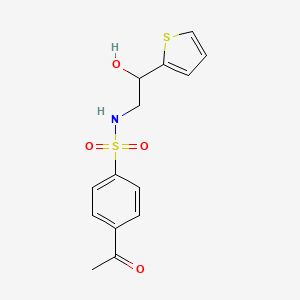
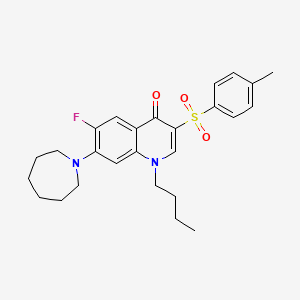
![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)